Regioisomeric Scaffold Identity: [3,4-c] vs. [3,4-b] vs. [4,3-c] Fusion
The [3,4-c] pyrazolopyridine scaffold is structurally distinct from the [3,4-b] and [4,3-c] regioisomers. The 5-methyl substitution on the [3,4-c] core provides a unique N1-H geometry and hydrogen bonding pattern that cannot be mimicked by other fusion patterns. In the 2017 SAR study, the presence of N1-H in the [3,4-c] series was shown to be critical for GSK3α/β inhibitory activity, while bulky 7-substituents abolished activity [1]. This positional specificity is absent in [3,4-b] pyridine isomers, which present the pyridine nitrogen in a different spatial orientation relative to the kinase hinge region.
| Evidence Dimension | Regioisomeric scaffold identity (fusion pattern) and substitution position |
|---|---|
| Target Compound Data | 5-methyl-[3,4-c]-pyrazolopyridine: N1-H donor, pyridine N at position 5, methyl at C5 of pyrazole. |
| Comparator Or Baseline | 3-methyl-[3,4-b]-pyrazolopyridine: pyridine N at position 4, altered hinge-binding geometry. [4,3-c]-pyrazolopyridine: pyridine N at position 6. |
| Quantified Difference | Qualitative only; no common quantitative metric exists for scaffold identity. Difference is structural and verified by 2D-NMR in related work. |
| Conditions | Structural and docking analysis from Sklepari et al. 2017; kinase inhibitory assays on GSK3α/β, CLK1, DYRK1A. |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining the intended kinase binding mode and selectivity profile in a research program.
- [1] Sklepari, M. et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem. Pharm. Bull., 65(1), 66–81. View Source
